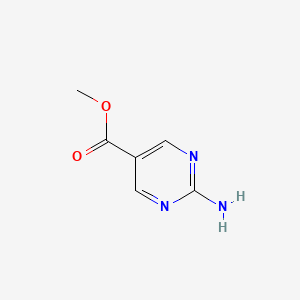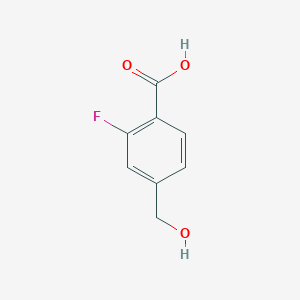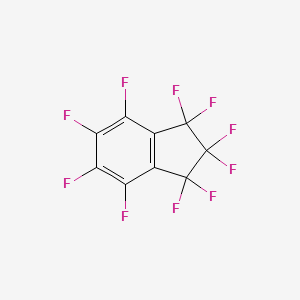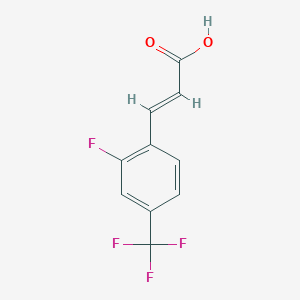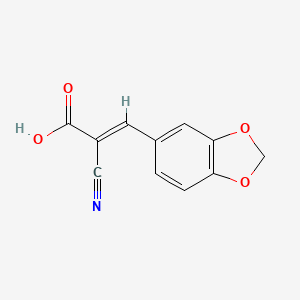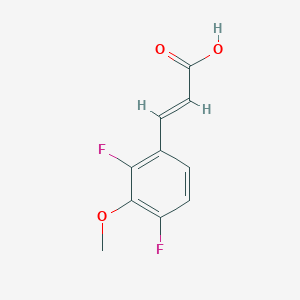
2,4-Difluoro-3-methoxycinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-3-methoxycinnamic acid is a chemical compound that is closely related to cinnamic acid derivatives. These derivatives are known for their role in various chemical reactions and their importance in the field of organic chemistry. Although the specific compound 2,4-difluoro-3-methoxycinnamic acid is not directly discussed in the provided papers, we can infer some information based on closely related compounds such as 4-methoxycinnamic acid derivatives and other cinnamic acid analogs.
Synthesis Analysis
The synthesis of cinnamic acid derivatives typically involves the introduction of functional groups into the cinnamic acid framework. While the provided papers do not detail the synthesis of 2,4-difluoro-3-methoxycinnamic acid, they do discuss related compounds. For instance, 4-methoxycinnamic acid-3'-methylbutyl ester is mentioned, which suggests that esterification and functional group modification are common synthetic routes for these types of compounds . The introduction of fluoro groups would likely involve halogenation reactions under specific conditions that favor the substitution at the desired positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of cinnamic acid derivatives is characterized by the presence of an aromatic ring and a carboxylic acid group. The papers provided discuss the molecular and crystal structures of related compounds, such as sinapinic acid, which is a dimethoxy-hydroxy derivative of cinnamic acid . These structures are often elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. The presence of substituents like methoxy and fluoro groups can influence the overall molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Chemical Reactions Analysis
Cinnamic acid derivatives undergo various chemical reactions, including photochemical reactions. For example, 4-methoxycinnamic acid-3'-methylbutyl ester undergoes [2+2] cycloaddition upon UV irradiation, leading to the formation of cyclobutane derivatives . Additionally, Diels-Alder reactions can occur, resulting in the formation of adducts. These reactions are significant as they can lead to the formation of complex structures from simpler precursors, and they highlight the reactivity of the double bond present in the cinnamic acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamic acid derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like fluoro can affect the acid strength, while electron-donating groups like methoxy can impact the reactivity towards electrophilic substitution reactions. The papers do not provide specific data on the physical properties of 2,4-difluoro-3-methoxycinnamic acid, but related compounds exhibit properties such as crystallization behavior and melting points that are dependent on their molecular interactions and packing in the solid state .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Medicines : 2,3,4,5-Tetrahalogenated benzoic acid derivatives, which are similar to 2,4-Difluoro-3-methoxycinnamic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . In the course of research on biologically active compounds, synthetic precursors like 2,4-dichloro-3,5-difluorobenzoic acid are prepared .
-
Deoxofluorination : The deoxofluorination of 4-methoxycinnamic acid required a 0.3 equimolar amount of Et3N (HF)3 to produce the CF3 compound in 75% yield . Dicarboxylic acids were smoothly converted with Fluolead to bis-(CF3) compounds in high yields .
-
Binding to CYP199A4 : 2- and 3-positions of 4-methoxycinnamic acid tended to reduce the affinity for binding to CYP199A4 . 3-Hydroxy-4-methoxy-, 3,4-dimethoxy, 2,4-dimethoxy- and 3,4-methylenedioxy-cinnamic acids all induced significantly lower spin state shifts upon addition to CYP199A4 .
-
Synthesis of Antibacterials : 2,3,4,5-Tetrahalogenated benzoic acid derivatives, which are similar to 2,4-Difluoro-3-methoxycinnamic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . In the course of research on biologically active compounds, synthetic precursors like 2,4-dichloro-3,5-difluorobenzoic acid are prepared .
-
Fluorination of Organic Compounds : The deoxofluorination of 4-methoxycinnamic acid required a 0.3 equimolar amount of Et3N (HF)3 to produce the CF3 compound in 75% yield . Remarkably, dicarboxylic acids were smoothly converted with Fluolead to bis-(CF3) compounds in high yields .
-
Binding to CYP199A4 : 2- and 3-positions of 4-methoxycinnamic acid tended to reduce the affinity for binding to CYP199A4 . 3-Hydroxy-4-methoxy-, 3,4-dimethoxy, 2,4-dimethoxy- and 3,4-methylenedioxy-cinnamic acids all induced significantly lower spin state shifts upon addition to CYP199A4 .
Safety And Hazards
While specific safety data for 2,4-Difluoro-3-methoxycinnamic acid is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(E)-3-(2,4-difluoro-3-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSJBWJGXKYERG-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1F)/C=C/C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-methoxycinnamic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

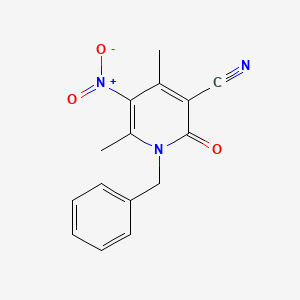
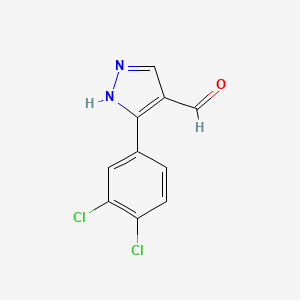
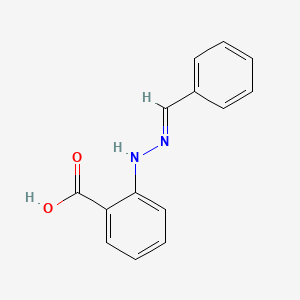
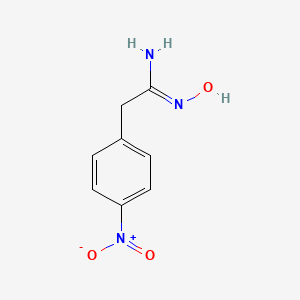
![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)
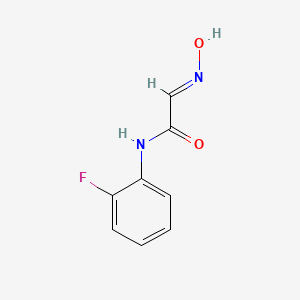
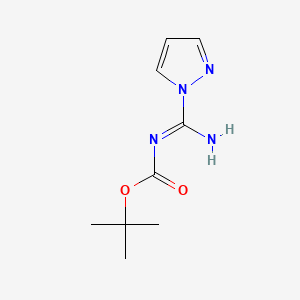
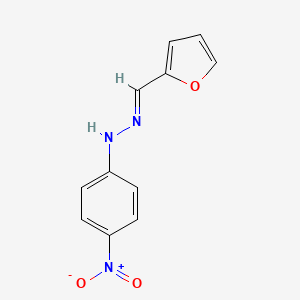
![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)
